molecular formula C9H17ClO2S B13315409 2-Cyclohexylpropane-2-sulfonyl chloride

2-Cyclohexylpropane-2-sulfonyl chloride

Cat. No.: B13315409
M. Wt: 224.75 g/mol
InChI Key: SQFNIYUDMHBIQL-UHFFFAOYSA-N
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Description

2-Cyclohexylpropane-2-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₇ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a cyclohexylpropane backbone. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylpropane-2-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. The reaction proceeds through oxidative chlorination, converting thiol derivatives directly into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiol derivatives to the corresponding sulfonyl chlorides .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The reagents and conditions used in industrial production are similar to those in laboratory synthesis but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpropane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines to form sulfonamides.

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reaction typically occurs under mild conditions.

    Oxidation: Strong oxidizing agents like hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Thiols: Produced through reduction reactions.

Scientific Research Applications

2-Cyclohexylpropane-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexylpropane-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Another sulfonyl chloride with a benzene ring instead of a cyclohexyl group.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methane backbone.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene ring and is commonly used in organic synthesis.

Uniqueness

2-Cyclohexylpropane-2-sulfonyl chloride is unique due to its cyclohexylpropane backbone, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

2-cyclohexylpropane-2-sulfonyl chloride

InChI

InChI=1S/C9H17ClO2S/c1-9(2,13(10,11)12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

SQFNIYUDMHBIQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCC1)S(=O)(=O)Cl

Origin of Product

United States

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